methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a multifunctional thiazole derivative characterized by:
- A methyl ester at position 5 of the thiazole ring.
- A 2-methoxy-2-oxoethyl substituent at position 4, contributing steric bulk and electronic effects.
- A 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino} group at position 2, integrating an indole moiety known for bioactivity in receptor binding .
Synthesis likely involves coupling reactions, such as those described for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates (hydrolysis followed by amide coupling) , and indole-containing intermediates .
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-8-7-10-11(5-4-6-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
BNUVZTWYTZOYLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride. For example, refluxing 1-methyl-1H-indole-4-carboxylic acid with excess SOCl₂ (3 equivalents) in dichloromethane (DCM) for 2 hours yields the acid chloride, which is used directly in subsequent reactions.
Mixed Carbonate Activation
Alternatively, coupling reagents such as HATU or EDCl with hydroxybenzotriazole (HOBt) enable direct amide formation. For instance, reacting the acid with HATU (1.2 equivalents) and DIPEA (3 equivalents) in DCM activates the carbonyl for nucleophilic attack by the thiazole amine.
Synthesis of the Thiazole Core: 4-(2-Methoxy-2-oxoethyl)-2-amino-1,3-thiazole-5-carboxylate
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioamides. For this compound, the following steps are critical:
Preparation of Methyl 2-(2-methoxy-2-oxoethyl)-4-oxopentanoate
A ketone precursor is synthesized by reacting methyl acetoacetate with methyl acrylate in a Michael addition. Catalytic amounts of sodium methoxide in methanol drive the reaction to completion at 0°C, yielding the substituted ketone.
Thiazole Ring Formation
The ketone is treated with thiourea in the presence of bromine to form the thiazole core. For example, bromination of the ketone followed by cyclization with thiourea in ethanol under reflux for 6 hours produces the 2-aminothiazole intermediate.
Key Data :
| Reaction Component | Quantity/Condition |
|---|---|
| Thiourea | 1.2 equivalents |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Yield | 70–75% |
Coupling of Indole Carbonyl and Thiazole Amine
The final step involves forming the amide bond between the activated indole-4-carbonyl group and the 2-aminothiazole. This is achieved under Schotten-Baumann conditions or via coupling reagents:
Schotten-Baumann Reaction
Combining the acid chloride with the thiazole amine in a biphasic system (water/DCM) with sodium bicarbonate as a base facilitates rapid amide formation. For example, stirring at 0°C for 1 hour yields the coupled product.
HATU-Mediated Coupling
Using HATU (1.1 equivalents) and DIPEA (3 equivalents) in DCM at room temperature for 12 hours provides superior yields (85–90%) compared to traditional methods.
Purification and Characterization
Final purification is achieved via silica gel chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from methanol/water. Structural confirmation employs:
-
NMR : Characteristic signals include δ 3.87 (s, 3H, COOCH₃), δ 3.72 (s, 3H, OCH₃), and δ 6.53 (s, 1H, indole C3-H).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 416.4 [M+H]⁺.
Optimization Challenges and Solutions
Regioselectivity in Indole Substitution
The 4-position of the indole ring is less reactive than the 3- or 5-positions. Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C enhances regioselectivity during carboxylation.
Thiazole Ring Stability
The 4-(2-methoxy-2-oxoethyl) substituent introduces steric hindrance, necessitating low-temperature cyclization to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU Coupling | 88 | 99 | High efficiency, mild conditions |
| Schotten-Baumann | 75 | 95 | Cost-effective |
| Mixed Carbonate | 82 | 97 | Scalability |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol or amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:
- Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Indole Derivatization : Incorporating the indole moiety through carbonylation reactions.
- Final Coupling : Linking the thiazole and indole components to form the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including prostate and melanoma cells. The mechanism of action appears to involve the inhibition of specific cellular pathways critical for tumor growth and survival.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown potential as an antimicrobial agent. It has been tested against a range of bacteria and fungi, demonstrating significant inhibitory effects. The structure-function relationship suggests that modifications in the thiazole or indole portions could enhance its antimicrobial efficacy.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Preliminary studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on melanoma cells with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; potential for development as an antibiotic. |
| Study 3 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures; implications for Alzheimer's disease treatment. |
Mechanism of Action
The mechanism of action of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural differences among thiazole derivatives influence their physicochemical and biological properties:
Key Observations :
- Indole Position : The target compound’s indole substitution at position 4 (vs. position 3 in ) may alter binding affinity due to steric and electronic differences.
- Ester Groups : Methyl esters (target compound) may confer higher metabolic stability compared to ethyl esters (e.g., ), as methyl groups resist hydrolysis.
- Electron-Withdrawing Groups : Nitrobenzamido substituents () enhance electrophilicity, whereas indole’s electron-rich nature (target compound) could favor π-π stacking in biological targets .
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₇N₃O₅S
- Molecular Weight : 387.4 g/mol
- CAS Number : 1574354-75-8
The compound exhibits several mechanisms of action that contribute to its biological efficacy:
- Enzyme Inhibition : Studies have indicated that derivatives containing thiazole and indole moieties can act as inhibitors of various enzymes, including those involved in bacterial cell wall synthesis. The thiazole ring is particularly effective in mimicking substrates of these enzymes, leading to competitive inhibition .
- Antimicrobial Activity : Research has highlighted the compound's potential as an antimicrobial agent. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy. The indole structure is known for its role in enhancing antimicrobial properties due to its ability to disrupt bacterial membranes .
- Anticancer Properties : The compound's structural components have been linked with anticancer activity through apoptosis induction in cancer cells. The indole moiety is recognized for its ability to interact with DNA and inhibit cancer cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Assay Method | IC50 / MIC Values | References |
|---|---|---|---|
| Antimicrobial | Agar diffusion method | MIC = 12 µg/mL | |
| Enzyme inhibition | Enzyme kinetics assay | IC50 = 7.7 µM | |
| Anticancer (in vitro) | MTT assay | IC50 = 15 µM |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to determine minimum inhibitory concentrations (MIC), revealing values as low as 12 µg/mL, indicating potent antibacterial effects.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound against human breast cancer cell lines (MCF-7). Using the MTT assay, researchers found that the compound induced cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway, involving caspase activation and PARP cleavage.
Q & A
Q. What analytical workflows confirm the absence of regioisomeric impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
